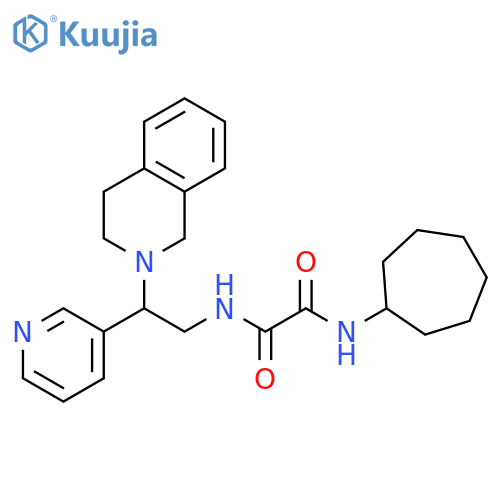Cas no 903323-80-8 (N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
N'-シクロヘプチル-N-2-(ピリジン-3-イル)-2-(1,2,3,4-テトラヒドロイソキノリン-2-イル)エチルエタンジアミドは、複雑な分子構造を持つ有機化合物です。この化合物は、シクロヘプチル基、ピリジン環、および1,2,3,4-テトラヒドロイソキノリン骨格を有しており、高い分子多様性を示します。特に、エタンジアミド部分は安定なアミド結合を形成し、生体適合性に優れています。この構造的特徴から、医薬品中間体や生物活性化合物の開発において有用な候補物質として期待されています。また、ピリジン環とテトラヒドロイソキノリンの共存により、特異的な分子認識能や標的選択性が可能となる点が注目されます。

903323-80-8 structure
商品名:N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
CAS番号:903323-80-8
MF:C25H32N4O2
メガワット:420.547185897827
CID:5495198
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- Ethanediamide, N1-cycloheptyl-N2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-
- N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
-
- インチ: 1S/C25H32N4O2/c30-24(25(31)28-22-11-3-1-2-4-12-22)27-17-23(20-10-7-14-26-16-20)29-15-13-19-8-5-6-9-21(19)18-29/h5-10,14,16,22-23H,1-4,11-13,15,17-18H2,(H,27,30)(H,28,31)
- InChIKey: OTVVZNABSABRMH-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCCCC1)(=O)C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CN=C1)=O
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2658-0117-2mg |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2658-0117-1mg |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2658-0117-2μmol |
N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
903323-80-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 関連文献
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
903323-80-8 (N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide) 関連製品
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
